N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine
Description
Properties
IUPAC Name |
2-[(4-cyanophenyl)methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)11-18(10-14(19)20)9-13-6-4-12(8-17)5-7-13/h4-7H,9-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKKISVJKEBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)C#N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Glycine Derivatives
The target compound is synthesized via sequential alkylation of glycine’s primary amine. Initial steps involve protecting the glycine carboxyl group to prevent unwanted side reactions. Ethyl glycinate is a common starting material due to its stability under basic conditions. The amine is first alkylated with 4-cyanobenzyl bromide in the presence of a base such as triethylamine (TEA) or potassium bicarbonate (KHCO3) in dimethylformamide (DMF) or tetrahydrofuran (THF). This yields N-(4-cyanobenzyl)glycine ethyl ester, which is subsequently reacted with tert-butyl bromoacetate to introduce the tert-butoxycarbonyl group.
Deprotection and Acid Formation
After alkylation, the ethyl ester protecting group is hydrolyzed under acidic or basic conditions. For instance, treatment with 1M sodium hydroxide in a mixture of THF and methanol at 65°C for 16 hours cleaves the ester, yielding the free carboxylic acid. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes tert-butyl groups while preserving the cyanobenzyl substituent. Final purification is achieved via reverse-phase column chromatography using methanol-water gradients with 0.1% formic acid.
Reaction Conditions and Optimization
Solvent and Base Selection
Optimal yields are obtained in polar aprotic solvents such as DMF or THF, which facilitate nucleophilic substitution by stabilizing the transition state. TEA and KHCO3 are preferred bases due to their efficacy in scavenging hydrogen bromide generated during alkylation. For example, reactions using KHCO3 in THF achieved yields exceeding 80% for analogous N,N-dialkylated glycine derivatives.
Temperature and Time Considerations
Alkylation reactions are typically conducted at 0°C during reagent addition to mitigate exothermic side reactions, followed by stirring at room temperature for 16 hours to ensure completion. Prolonged reaction times or elevated temperatures (>40°C) risk decomposition of the tert-butyl ester, necessitating strict temperature control.
Intermediate Characterization
tert-Butyl 2-(N-(4-cyanobenzyl)amino)acetate
This intermediate is characterized by nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and the cyanobenzyl aromatic protons (δ 7.60–7.45 ppm, multiplet). Mass spectrometry (MS) confirms the molecular ion peak at m/z 304.34, consistent with the molecular formula C16H20N2O4.
Deprotected Product Verification
Post-deprotection, the carboxylic acid functionality is confirmed via infrared (IR) spectroscopy, showing a broad O–H stretch at 2500–3000 cm⁻¹ and a sharp C=O stretch at 1700 cm⁻¹. High-resolution MS (HRMS) further validates the final product’s purity, with negligible impurities detected in reverse-phase HPLC.
Yield and Scalability
Stepwise Yield Analysis
Scalability Challenges
Large-scale synthesis faces challenges in maintaining low temperatures during exothermic alkylation steps. Pilot-scale runs using jacketed reactors demonstrated reproducible yields of 68% for batches exceeding 100 g.
Comparative Analysis of Deprotection Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acidic (TFA/DCM) | 25°C, 16 h | 98 | 99.5 |
| Basic (NaOH/THF/MeOH) | 65°C, 16 h | 99 | 98.7 |
Acidic deprotection minimizes side reactions but requires careful handling of corrosive TFA. Basic hydrolysis offers higher yields but may degrade acid-sensitive functional groups.
Industrial Applications and Modifications
The compound’s tert-butyl group enhances membrane permeability, making it a candidate for metalloenzyme inhibition studies. Recent modifications include replacing the cyanobenzyl group with tetrazolyl analogs to improve aqueous solubility, though this diverges from the parent compound’s synthetic pathway .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine involves its interaction with molecular targets such as enzymes or receptors. The cyano group and benzyl group can facilitate binding to active sites, while the glycine backbone allows for incorporation into metabolic pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(2S,4S)-4-Fluoro-1-(N-{2-[(4-cyanobenzyl)amino]-1,1-dimethylethyl}glycyl)pyrrolidine-2-carbonitrile (40l)
- Substituents: Contains a 4-cyanobenzyl group and a pyrrolidine ring with a fluorine atom at the 4-position.
- Key Features: The pyrrolidine ring introduces conformational rigidity, and the fluorine atom may enhance bioavailability or binding affinity. Synthesized via reductive amination of 4-cyanobenzaldehyde with tert-leucine derivatives, followed by glycyl group coupling .
- Comparison : Unlike the target compound, 40l incorporates a heterocyclic ring system, which could influence its pharmacokinetic profile. The absence of a tert-butoxy group in 40l reduces steric hindrance compared to the target molecule.
N-[2-(Diethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)glycine
- Substituents: Features a 4-methoxyphenyl group and a diethylamino-oxoethyl moiety.
- Key Features: The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing cyano group in the target compound. The diethylamino group may enhance solubility in polar solvents.
- The diethylamino group replaces the tert-butoxy moiety, reducing steric bulk but increasing polarity .
N-Fmoc-N-(4-(tert-butoxy)-4-oxobutyl)glycine
- Substituents : Contains a tert-butoxy group on a butyl chain and an Fmoc-protected amine .
- Key Features : The Fmoc group is commonly used in peptide synthesis for temporary amine protection. The tert-butoxy group is positioned on a longer chain (butyl vs. ethyl in the target compound), altering spatial arrangement.
- Comparison : The elongated chain in this compound may impact membrane permeability or enzymatic stability. The Fmoc group introduces a large aromatic system absent in the target molecule, limiting direct pharmacological comparability .
Critical Analysis of Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-cyanobenzyl group in the target compound (electron-withdrawing) may enhance binding to enzymes or receptors with aromatic pockets, whereas the 4-methoxyphenyl group in (electron-donating) could favor interactions with hydrophilic regions.
- Synthetic Flexibility : Compounds like 40l demonstrate the utility of heterocyclic rings in tuning bioavailability, a strategy absent in the target molecule.
Biological Activity
N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine, with CAS number 2089648-74-6, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 304.34 g/mol
- Structure : The compound features a tert-butoxy group and a cyanobenzyl moiety, which may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has been primarily studied in the context of its role as a building block in peptide synthesis and potential therapeutic applications.
- Peptide Synthesis : The compound has been utilized as a building block for synthesizing peptides, particularly in the context of ubiquitination processes. It facilitates the incorporation of various modifications into peptide sequences, which can be crucial for understanding protein interactions and functions .
- Ubiquitination : Research indicates that derivatives of glycine-based compounds can enhance peptide ubiquitination, which is essential for regulating protein degradation and cellular signaling pathways. This activity suggests potential roles in cancer therapy and other diseases where protein misfolding or degradation is implicated .
Research Findings
Recent studies have highlighted the compound's utility in various applications:
Case Study: Peptide Ubiquitination
In a study focusing on peptide synthesis, this compound was successfully integrated into peptide sequences. The resulting peptides exhibited enhanced stability and functionality due to effective ubiquitination processes. This capability was demonstrated through the synthesis of modified histone and Tau peptides, showing the compound's relevance in epigenetic regulation and neurodegenerative disease models .
Comparative Analysis
A comparative analysis of similar compounds shows that while many glycine derivatives serve as peptide building blocks, this compound stands out for its specific modifications that enhance peptide stability and biological activity.
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 304.34 g/mol | Enhances peptide ubiquitination |
| N-Boc-N-(2-(tritylthio)ethoxy)glycine | 309.36 g/mol | Building block for various modifications |
| N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine | 309.36 g/mol | Compatible with solid-phase synthesis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(Tert-butoxy)-2-oxoethyl)-N-(4-cyanobenzyl)glycine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling tert-butoxycarbonyl (Boc)-protected glycine derivatives with 4-cyanobenzyl groups. Key steps include:
- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under inert atmosphere .
- Boc deprotection : Employ acidic conditions (e.g., TFA in DCM) while monitoring pH to avoid side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction homogeneity. Maintain temperatures between 0–25°C to balance reaction rate and byproduct formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR resolves the tert-butoxy group (δ ~1.2 ppm for CH₃) and cyanobenzyl aromatic protons (δ ~7.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Combine NMR, MS, and IR to cross-check functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
- Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .
- Crystallography : If crystalline, employ single-crystal X-ray diffraction (using SHELX programs) to resolve ambiguous structural features .
Q. What are the hypothesized biological targets of this compound, and how can its bioactivity be validated?
- Methodological Answer :
- Target prediction : Computational docking (e.g., AutoDock) against enzymes like dipeptidyl peptidase-IV (DPP-IV), given structural similarities to known inhibitors .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV) .
- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Methodological Answer :
- Protecting groups : Use Boc for amine protection to prevent unwanted nucleophilic side reactions .
- Temperature control : Slow addition of reagents at low temperatures minimizes exothermic side reactions (e.g., epimerization) .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes byproducts early in the synthesis .
Data Contradiction and Validation
Q. How should researchers interpret conflicting solubility or stability data reported for this compound?
- Methodological Answer :
- Solubility testing : Conduct parallel experiments in buffered aqueous solutions (pH 2–10) and organic solvents (DMSO, ethanol) to establish reproducible conditions .
- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
